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Compound Name:
1,2-Dipalmitoyl-3-stearoyl-rac-

glycerol

Cat. No.: B3026212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the melting points of three specific triglycerides:

1,2-dipalmitoyl-3-stearoyl-glycerol (PPS), 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), and 1-

palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS). The thermal behavior of these triglycerides is

critical in various applications, including pharmaceutical formulations, food technology, and

material science. This document summarizes key experimental data on their melting points,

outlines the methodology for their determination, and presents a logical workflow for such

comparative analyses.

Data Summary
The melting point of a triglyceride is highly dependent on its crystalline polymorphic form.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal

structure. The most common polymorphs for triglycerides are designated α, β', and β, in order

of increasing stability and melting point. The β-form is the most stable polymorph. The following

table summarizes the reported melting points for the β-polymorphs of PPS, POP, and POS.
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Triglyceride Common Name
β-Polymorph Melting Point
(°C)

PPS
1,2-dipalmitoyl-3-stearoyl-

glycerol
62.5[1]

POP
1,3-dipalmitoyl-2-oleoyl-

glycerol
34.2 - 36.5[2]

POS
1-palmitoyl-2-oleoyl-3-stearoyl-

glycerol

β3: 32.9, β2: 33.8, β1: 38.7

(most stable)[3][4]

Experimental Protocol: Differential Scanning
Calorimetry (DSC)
The melting points of triglycerides are most accurately determined using Differential Scanning

Calorimetry (DSC). This technique measures the difference in heat flow between a sample and

a reference as a function of temperature. The following is a detailed protocol for determining

the melting point of triglycerides, based on established methodologies.

1. Instrument Calibration:

Calibrate the DSC instrument for temperature and enthalpy using certified standards such as

indium.

2. Sample Preparation:

Accurately weigh 5-10 mg of the high-purity triglyceride sample into a standard aluminum

DSC pan.

Hermetically seal the pan to prevent any loss of volatile components during heating.

Prepare an empty, hermetically sealed pan to be used as a reference.

3. Thermal Program:

Place both the sample and reference pans into the DSC cell.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://infinityturbine.com/search/waste-heat-to-energy/triglycerides-as-novel-phase-change-materials-013.amp.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8271560/
https://www.semanticscholar.org/paper/New-Insights-into-the-%CE%B2-Polymorphism-of-Glycerol-Ghazani-Marangoni/6f1f207f7a5fce87a5eaa5ba57ce68bcda509c5d
https://www.researchgate.net/publication/326562546_New_insights_into_the_b_polymorphism_of_13-palmitoyl-stearoyl-2-oleoyl_glycerol_POS
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equilibrate the sample at a temperature well below its expected melting point (e.g., 20°C).

Ramp the temperature at a controlled heating rate, typically 5-10 °C/min, to a temperature

that is sufficiently above the final melting point (e.g., 80°C).

Hold the sample at this temperature for a few minutes to ensure complete melting and to

erase any previous thermal history.

Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to

induce crystallization.

Hold at this temperature for a specified time (e.g., 30 minutes) to allow for complete

crystallization.

Initiate a second heating scan at a controlled rate (e.g., 5°C/min) up to the final temperature.

The melting point is determined from this second heating curve.

4. Data Analysis:

The melting point is typically determined as the peak temperature of the melting endotherm

on the DSC thermogram. The onset temperature and the completion of melt temperature are

also valuable parameters.

For triglycerides exhibiting multiple polymorphs, multiple melting peaks may be observed.

The melting point of the most stable β-form will be the highest temperature peak observed

after appropriate sample tempering that encourages its formation.

Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of triglyceride

melting points using Differential Scanning Calorimetry.
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Caption: Workflow for DSC analysis of triglyceride melting points.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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